1-(2-chloro-6-nitrophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClN3O2 |
|---|---|
Molecular Weight |
223.61 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)imidazole |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-2-1-3-8(13(14)15)9(7)12-5-4-11-6-12/h1-6H |
InChI Key |
DNNPDLCUXNJETR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis and Identification of Key Precursors for 1-(2-chloro-6-nitrophenyl)-1H-imidazole
A retrosynthetic analysis of the target molecule primarily involves the disconnection of the N-aryl bond. This bond is the most synthetically feasible linkage to form in the final stages of the synthesis. This approach identifies two key precursors: the imidazole (B134444) nucleophile and a reactive derivative of the 2-chloro-6-nitrophenyl moiety.
Precursor 1: 1H-imidazole. This is a commercially available and fundamental heterocyclic building block.
Precursor 2: An activated 2-chloro-6-nitrophenyl electrophile. The most common precursor for this fragment is 1-fluoro-2-chloro-3-nitrobenzene or 1,2-dichloro-3-nitrobenzene. The presence of the electron-withdrawing nitro group activates the aryl ring towards nucleophilic aromatic substitution (SNAr) or facilitates oxidative addition in metal-catalyzed coupling reactions.
An alternative retrosynthetic strategy involves constructing the imidazole ring from a pre-functionalized aniline (B41778) derivative. This would begin with 2-chloro-6-nitroaniline (B1581787), which would then undergo a series of reactions to build the imidazole ring onto the existing nitrogen atom.
Established and Emerging Synthetic Routes for the 1-Aryl-1H-imidazole Core
The synthesis of the 1-aryl-1H-imidazole scaffold, the central structural feature of the target molecule, can be achieved through a variety of powerful synthetic methods. These range from classical one-pot condensations to modern catalytic and energy-assisted protocols.
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesize polysubstituted imidazole cores in a single step from simple acyclic precursors. isca.meacs.org These methods are particularly useful for creating a library of diverse imidazole derivatives, although they would require subsequent N-arylation to yield the final product.
Debus-Radziszewski Imidazole Synthesis: This classical MCR involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. wikipedia.org A modification of this reaction, replacing ammonia with a primary amine, can yield N-substituted imidazoles. wikipedia.org
Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine (formed in situ from an aldehyde and an amine) to generate the imidazole ring. organic-chemistry.org This three-component reaction is known for its versatility and reliability. organic-chemistry.org
| Reaction Name | Typical Reactants | Catalyst/Conditions | Product Type |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Acidic catalyst (e.g., PTSA) isca.me | Tri- or Tetrasubstituted Imidazole |
| Van Leusen | Aldehyde, Primary Amine, TosMIC | Base | 1,4,5-Trisubstituted Imidazole |
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is arguably the most direct and versatile method for synthesizing this compound from its key precursors. The reaction couples an amine (1H-imidazole) with an aryl halide (such as 1,2-dichloro-3-nitrobenzene). wikipedia.org
The successful N-arylation of imidazoles using this method is well-documented. nih.gov Key to the reaction's success is the choice of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. Sterically hindered ligands are often employed to promote the crucial reductive elimination step. wikipedia.org A significant advantage of this method is its broad functional group tolerance, which is essential given the presence of the chloro and nitro groups on the aryl ring. libretexts.org Research has shown that the N-arylation of unsymmetrical imidazoles can be achieved with high N1-selectivity, which is critical for this specific target molecule. nih.gov
The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering significant advantages over conventional heating methods. researchgate.net For imidazole synthesis, microwave assistance dramatically reduces reaction times, often from hours to minutes, and can lead to improved product yields and purity. niscpr.res.innih.gov
Microwave-assisted protocols have been successfully applied to:
Multi-component reactions: One-pot syntheses of substituted imidazoles are significantly enhanced under microwave irradiation, often proceeding under solvent-free conditions. niscpr.res.innih.gov
N-arylation reactions: Both copper-catalyzed and palladium-catalyzed C-N coupling reactions can be expedited using microwave heating, allowing for the rapid synthesis of 1-aryl-imidazoles. researchgate.net
A comparative study between microwave and conventional methods for aryl imidazole synthesis demonstrated a substantial reduction in reaction time (from hours to minutes) and an increase in yield. niscpr.res.in
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 7 hr | 62 | niscpr.res.in |
| Microwave Irradiation | 12-16 min | 85 | niscpr.res.in |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to traditional synthetic methods. researchgate.net Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures, leading to increased reaction rates and yields. mdpi.com
This technique has been effectively used for the synthesis of imidazole derivatives, often under ambient conditions. daneshyari.com Ultrasound-assisted protocols are noted for their simple procedures, short reaction times, and excellent yields. researchgate.netdaneshyari.com The use of ultrasound aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents. researchgate.net
Detailed Reaction Mechanisms Governing the Formation of this compound
The formation of the target molecule via the most direct route, Buchwald-Hartwig amination, proceeds through a well-established catalytic cycle.
Mechanism of Buchwald-Hartwig Amination:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the 1,2-dichloro-3-nitrobenzene precursor, forming a Pd(II) complex.
Deprotonation and Ligand Exchange: The base in the reaction mixture deprotonates the N-H of the imidazole ring, forming an imidazolide (B1226674) anion. This anion then displaces a halide ligand on the Pd(II) complex.
Reductive Elimination: This is the final and crucial step where the C-N bond is formed. The aryl and imidazolide ligands are eliminated from the palladium center, yielding the final product, this compound, and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For syntheses involving multi-component reactions, the mechanism is typically a series of condensation and cyclization steps. In the Debus-Radziszewski synthesis, for instance, the 1,2-dicarbonyl compound and ammonia first condense to form a diimine intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and a final oxidation step to yield the aromatic imidazole ring. wikipedia.org
Nucleophilic Substitution at the Anilino Position
One logical starting material for the synthesis is 2-chloro-6-nitroaniline. In this approach, the nitrogen atom of the anilino group acts as a nucleophile to construct the imidazole ring. This pathway typically involves a condensation reaction with a 1,2-dielectrophilic species, such as glyoxal (B1671930) or a derivative.
The initial step would be the reaction of 2-chloro-6-nitroaniline with glyoxal in the presence of an aldehyde (often formaldehyde) and ammonia. This is a variation of the Debus-Radziszewski imidazole synthesis. However, a more controlled and common laboratory-scale synthesis involves a two-step process. The aniline derivative first reacts with an α-haloketone or α-hydroxyketone. For the synthesis of the unsubstituted imidazole ring, a reaction with a masked glyoxal equivalent would be necessary. For instance, the anilino nitrogen could attack a reagent like 2-bromo-1,1-diethoxyethane, followed by acid-catalyzed cyclization and aromatization to form the N-arylimidazole.
Plausible Reaction Pathway:
Initial Condensation: 2-chloro-6-nitroaniline is reacted with a suitable C2 synthon (e.g., glyoxal, α-dicarbonyl compound, or its equivalent).
Cyclization: The intermediate, often a Schiff base, undergoes an intramolecular cyclization.
Aromatization: The resulting imidazoline (B1206853) derivative eliminates a molecule of water to yield the aromatic imidazole ring.
Intramolecular Cyclization Pathways Leading to the Imidazole Heterocycle
Intramolecular cyclization is a key step in many heterocyclic synthesis routes. rsc.orguiowa.edu In the context of forming this compound, a common strategy involves first forming an N-(2-chloro-6-nitrophenyl) substituted intermediate which already contains the atoms required for the imidazole ring.
For example, 2-chloro-6-nitroaniline could be reacted with N-(1,3-dihydroxypropan-2-yl)formamide. The aniline would first displace a hydroxyl group, and the subsequent intermediate would undergo a cyclodehydration reaction, often under acidic conditions, to form the imidazole ring. Another well-established method is the van Leusen imidazole synthesis, which involves the reaction of an imine with tosylmethyl isocyanide (TosMIC). nih.gov In this case, an imine would first be formed from 2-chloro-6-nitroaniline and an aldehyde. This imine would then undergo a base-catalyzed cycloaddition with TosMIC, which upon elimination of toluenesulfinic acid, yields the imidazole ring. nih.gov
A generalized intramolecular cyclization pathway could proceed as follows:
Step 1: Precursor Formation: An acyclic precursor is assembled from 2-chloro-6-nitroaniline and a suitable chain containing the future C4 and C5 atoms of the imidazole ring. An example is the reaction of the aniline with a compound like N-formyl-aminoacetaldehyde dimethyl acetal.
Step 2: Cyclization: The precursor undergoes an acid-catalyzed intramolecular condensation, where the anilino nitrogen attacks an electrophilic carbon (e.g., a carbonyl or imine carbon) within the side chain.
Step 3: Dehydration/Aromatization: The resulting cyclic intermediate eliminates water to form the stable aromatic imidazole ring.
Chemical Reactivity and Transformation Mechanisms of this compound
The chemical reactivity of this molecule is dictated by its three key components: the aromatic nitro group, the aryl chloride, and the imidazole ring. The strong electron-withdrawing nature of the 2-chloro-6-nitrophenyl substituent significantly influences the properties of the imidazole moiety.
Reactivity and Derivatization of the Nitro Group (e.g., Reduction to Amino Group)
The aromatic nitro group is highly susceptible to reduction, which is one of the most important transformations for nitroarenes. The conversion of the nitro group to an amino group provides a route to a variety of other functionalities. nih.gov A primary concern in the reduction of this compound is chemoselectivity—reducing the nitro group without affecting the chloro substituent (reductive dehalogenation) or the imidazole ring.
Common methods for the selective reduction of aromatic nitro groups in the presence of aryl halides include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas is a highly effective method. researchgate.netwikipedia.org This method is often clean and high-yielding.
Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid or ammonium (B1175870) chloride are classic and reliable methods for nitro group reduction. researchgate.netresearchgate.net These conditions are generally mild enough to leave the aryl chloride intact.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or ammonium formate (B1220265) with a catalyst (e.g., Pd/C, Raney Nickel) can also achieve selective reduction. researchgate.net
The resulting product, 2-chloro-6-(1H-imidazol-1-yl)aniline, is a valuable intermediate for the synthesis of fused heterocyclic systems, such as benzimidazoles.
| Reagent/Conditions | Product | Typical Yield | Notes on Selectivity |
|---|---|---|---|
| H₂, Pd/C, Ethanol | 2-chloro-6-(1H-imidazol-1-yl)aniline | High | Excellent for selective nitro reduction; risk of dehalogenation with prolonged reaction or high catalyst loading. |
| Fe, NH₄Cl, H₂O/Ethanol | 2-chloro-6-(1H-imidazol-1-yl)aniline | Good-High | Generally safe for aryl chlorides. |
| SnCl₂·2H₂O, HCl, Ethanol | 2-chloro-6-(1H-imidazol-1-yl)aniline | Good-High | A standard, reliable method that preserves the chloro group. |
| Sodium Dithionite (Na₂S₂O₄) | 2-chloro-6-(1H-imidazol-1-yl)aniline | Variable | Works well for many substrates, particularly if other reducible groups like carbonyls are absent. researchgate.net |
Substitution and Functionalization Reactions Involving the Chloro Substituent
The chlorine atom on the phenyl ring is significantly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the presence of the strongly electron-withdrawing nitro group in the ortho position, which can stabilize the intermediate Meisenheimer complex through resonance. libretexts.org
The mechanism involves two steps:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
A wide variety of nucleophiles can displace the activated chlorine atom, allowing for extensive functionalization.
| Nucleophile (Nu⁻) | Reagent Example | Product | Reaction Conditions |
|---|---|---|---|
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOMe) | 1-(2-methoxy-6-nitrophenyl)-1H-imidazole | Methanol (B129727), heat |
| Amine (R₂NH) | Piperidine | 1-(2-(piperidin-1-yl)-6-nitrophenyl)-1H-imidazole | Heat, often in a polar aprotic solvent (e.g., DMF, DMSO) |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 1-(2-(phenylthio)-6-nitrophenyl)-1H-imidazole | Polar aprotic solvent (e.g., DMF) |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | 1-(2-azido-6-nitrophenyl)-1H-imidazole | DMF or DMSO, heat |
Electrophilic and Nucleophilic Characteristics of the Imidazole Nitrogen Atoms
The imidazole ring contains two distinct nitrogen atoms.
N-1: This nitrogen is bonded to the 2-chloro-6-nitrophenyl group. Its lone pair of electrons is part of the 6π aromatic system of the imidazole ring, making it non-basic and non-nucleophilic, analogous to the nitrogen in pyrrole. libretexts.org
N-3: This nitrogen has its lone pair in an sp² hybrid orbital in the plane of the ring, not involved in aromaticity. This lone pair is available for protonation or reaction with electrophiles, making N-3 the basic and nucleophilic center of the imidazole ring, similar to the nitrogen in pyridine. libretexts.orgdoubtnut.com
However, the basicity and nucleophilicity of N-3 are significantly reduced compared to unsubstituted imidazole (pKa of imidazolium (B1220033) ion ≈ 7.0). rsc.org This is due to the powerful inductive electron-withdrawing effect of the 2-chloro-6-nitrophenyl substituent, which pulls electron density away from the imidazole ring, making the N-3 lone pair less available for donation.
Despite this reduced reactivity, N-3 can still react with strong electrophiles. For example, it can be alkylated with alkyl halides (e.g., methyl iodide) to form a quaternary imidazolium salt. It will also be protonated by strong acids to form the corresponding imidazolium cation. Electrophilic substitution on the imidazole ring itself (at C2, C4, or C5) is highly disfavored due to the deactivating effect of the N-1 substituent.
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. A full analysis of 1-(2-chloro-6-nitrophenyl)-1H-imidazole would involve a combination of one-dimensional and two-dimensional NMR experiments.
Proton NMR (¹H NMR) for Chemical Shift Correlation and Coupling Constant Interpretation
A ¹H NMR spectrum would reveal the chemical environment of all hydrogen atoms in the molecule. The imidazole (B134444) ring protons (at positions 2, 4, and 5) and the protons of the nitrophenyl ring would exhibit distinct signals. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the chlorine atom, as well as the aromatic nature of both rings.
For the imidazole ring, the proton at the C2 position would likely appear as a singlet, while the C4 and C5 protons would appear as distinct signals, potentially as doublets or triplets depending on their coupling with each other. The protons on the 2-chloro-6-nitrophenyl ring would present a more complex splitting pattern, predictable by their relative positions and the influence of the adjacent substituents. The coupling constants (J values) between adjacent protons would be crucial in confirming their spatial relationships.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Imidazole H-2 | 7.8 - 8.2 | s | - |
| Imidazole H-4 | 7.2 - 7.6 | t | 1.0 - 1.5 |
| Imidazole H-5 | 7.0 - 7.4 | t | 1.0 - 1.5 |
| Phenyl H-3 | 7.9 - 8.3 | d | 7.5 - 8.5 |
| Phenyl H-4 | 7.6 - 8.0 | t | 7.5 - 8.5 |
| Phenyl H-5 | 7.7 - 8.1 | d | 7.5 - 8.5 |
Note: This table is predictive and not based on experimental data.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment and Resonance Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the imidazole and phenyl rings would be influenced by the attached atoms and functional groups. The carbons bonded to the nitrogen atoms in the imidazole ring and the carbons attached to the chlorine and nitro groups on the phenyl ring would be particularly informative.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C-2 | 135 - 140 |
| Imidazole C-4 | 128 - 132 |
| Imidazole C-5 | 118 - 122 |
| Phenyl C-1 | 130 - 135 |
| Phenyl C-2 | 132 - 137 |
| Phenyl C-3 | 125 - 130 |
| Phenyl C-4 | 130 - 135 |
| Phenyl C-5 | 122 - 127 |
| Phenyl C-6 | 148 - 153 |
Note: This table is predictive and not based on experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, between the adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is critical for connecting the imidazole and nitrophenyl rings and for assigning quaternary carbons.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Identification of Characteristic Absorption Bands for Functional Groups
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching of both the imidazole and phenyl rings. Crucially, strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) would be prominent, typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹. The C-Cl stretching vibration would also be present, usually in the fingerprint region.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3150 | Medium |
| C=C and C=N Ring Stretch | 1450 - 1600 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |
| C-N Stretch | 1200 - 1300 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Note: This table is predictive and not based on experimental data.
Analysis of Intermolecular Interactions through Vibrational Frequencies
Subtle shifts in the vibrational frequencies can provide insights into intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings. However, a detailed analysis would require comparison with theoretical calculations or data from similar crystal structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions involving the π-electron systems of the nitrophenyl and imidazole rings.
Determination of Absorption Maxima and Molar Absorptivity Coefficients
The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. Nitroaromatic compounds typically display a strong absorption band around 260 nm. cdnsciencepub.com For instance, nitrobenzene (B124822) in various solvents shows a primary absorption band in this region. cdnsciencepub.com Phenylimidazole derivatives also show significant absorption in the UV region. For example, 2-phenylimidazole (B1217362) has a UV absorption maximum that can be analyzed to understand its electronic properties. nih.gov
The presence of the nitro group (an electron-withdrawing group) and the chloro group on the phenyl ring, conjugated with the imidazole moiety, is expected to influence the position and intensity of these absorption bands. The intramolecular charge transfer between the electron-rich imidazole ring and the electron-deficient nitrophenyl ring is likely to result in an intense absorption band.
Based on data for analogous compounds, a hypothetical UV-Vis absorption profile for this compound in a common solvent like methanol (B129727) is presented below.
Table 1: Hypothetical UV-Vis Absorption Data for this compound in Methanol
| Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~270 | ~15,000 |
Note: These values are estimations based on the spectroscopic data of structurally similar nitroaromatic and phenylimidazole compounds.
Investigation of Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the shift in the position of absorption bands with a change in the polarity of the solvent. wikipedia.org This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic excitation. For compounds like this compound, which possess a significant ground-state dipole moment due to the nitro and chloro substituents, a noticeable solvatochromic effect is expected.
An increase in solvent polarity is likely to cause a bathochromic (red) shift in the intramolecular charge transfer band, which is indicative of positive solvatochromism. wikipedia.org This occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. wikipedia.org Studies on other donor-π-acceptor systems containing imidazole moieties have demonstrated positive solvatochromism. nih.govrsc.orgplu.mxresearchgate.net
The potential solvatochromic shifts for the intramolecular charge transfer band of this compound in solvents of varying polarity are hypothesized in the following table.
Table 2: Hypothetical Solvatochromic Effects on the Intramolecular Charge Transfer Band of this compound
| Solvent | Dielectric Constant (ε) | λmax (nm) |
|---|---|---|
| n-Hexane | 1.88 | ~310 |
| Dichloromethane | 8.93 | ~318 |
| Acetonitrile | 37.5 | ~325 |
| Methanol | 32.7 | ~322 |
Note: These values are illustrative and based on general trends observed for similar nitroaromatic compounds.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (molecular formula C₉H₆ClN₃O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.
Table 3: Calculated Exact Mass for the Protonated Molecule [M+H]⁺ of this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
The presence of chlorine would also result in a characteristic isotopic pattern, with the [M+H+2]⁺ ion appearing at approximately one-third the intensity of the [M+H]⁺ peak, which is a key signature for monochlorinated compounds.
Chromatographic-Mass Spectrometric Coupling Techniques (GC-MS, LC-MS) for Purity and Identity
Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures and the definitive identification of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound like this compound, GC-MS analysis would be suitable if the compound is sufficiently volatile and thermally stable. nih.govnih.govmdpi.com The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 u), NO (30 u), and O (16 u). miamioh.edubohrium.comnih.gov The presence of the chloro-substituted phenyl ring would also lead to characteristic fragmentation patterns.
A plausible fragmentation pathway could involve the initial loss of the nitro group, followed by fragmentation of the imidazole or phenyl ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of polar and thermally labile compounds. nih.govresearchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net For this compound, reversed-phase HPLC coupled with electrospray ionization (ESI) mass spectrometry would be an appropriate method. In positive ion mode, the protonated molecule [M+H]⁺ would be readily detected. Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation of the parent ion, providing further structural information. For instance, the fragmentation of the [M+H]⁺ ion could lead to the loss of the nitro group or cleavage of the bond between the phenyl and imidazole rings.
The use of LC-MS/MS would be particularly valuable for the quantitative analysis and confirmation of the identity of this compound in various matrices. nih.gov
Crystallographic Insights into this compound Currently Unavailable in Public Domain
Detailed structural analysis, including single-crystal X-ray diffraction data, for the chemical compound this compound is not publicly available at this time. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no published reports detailing the crystal structure, molecular conformation, or supramolecular architecture of this specific compound could be located.
The requested article, which was to be structured around in-depth crystallographic studies, cannot be generated without this foundational data. The specified outline, focusing on single-crystal X-ray diffraction analysis, molecular geometry, and intermolecular interactions, requires precise atomic coordinates and unit cell information that are only obtainable through experimental structure determination.
While research exists on structurally related compounds, such as other substituted nitrophenyl-imidazoles, this information cannot be extrapolated to accurately describe the unique crystalline arrangement of this compound. The specific placement of the chloro and nitro substituents on the phenyl ring is expected to significantly influence the planarity of the molecule, the dihedral angle between the phenyl and imidazole rings, and the nature of the intermolecular forces, such as hydrogen bonding and π-stacking interactions.
Generating an article based on the provided outline would necessitate access to a crystallographic information file (CIF) or a peer-reviewed publication containing the following details:
Crystal System, Space Group, and Unit Cell Parameters: These define the fundamental symmetry and dimensions of the crystal lattice.
Molecular Conformation, Bond Lengths, and Bond Angles: This information describes the precise three-dimensional arrangement of atoms within the molecule.
Planarity and Dihedral Angles: Quantitative measures of the orientation of the chloronitrophenyl and imidazole rings relative to each other.
Intermolecular Interactions: Data on hydrogen bonds (e.g., C–H···O) and π-stacking motifs that govern the packing of molecules in the solid state.
Without this data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Researchers interested in the crystallographic properties of this compound would likely need to perform a single-crystal X-ray diffraction experiment to determine its structure.
Crystallographic Studies and Advanced Structural Insights
Supramolecular Architecture and Intermolecular Interactions in the Solid State
Characterization of Halogen Bonding and Other Non-Covalent Interactions Involving Chlorine
The presence of the electron-withdrawing nitro group in close proximity to the chlorine atom on the phenyl ring significantly influences the electrostatic potential around the chlorine. This ortho-nitro substitution is expected to create a positive region of electrostatic potential, known as a σ-hole, on the outer surface of the chlorine atom, making it an effective halogen bond donor.
Halogen Bonding: The C–Cl···O Interaction
A primary and highly probable non-covalent interaction involving the chlorine atom in the crystal packing of 1-(2-chloro-6-nitrophenyl)-1H-imidazole is the halogen bond, specifically a C–Cl···O interaction. The oxygen atoms of the nitro group are strong halogen bond acceptors. In analogous structures of chloro-nitro-substituted imidazole (B134444) derivatives, such C–Cl···O halogen bonds are frequently observed as a dominant feature in their crystal packing.
For instance, in the crystal structures of 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole and 2-chloro-1-methyl-4-nitro-1H-imidazole, C–Cl···O halogen bonds are the principal interactions responsible for the crystal packing nih.gov. Two distinct modes of this interaction have been observed: a short and highly directional C–Cl···O contact, and a more bifurcated interaction where the chlorine atom interacts with two different oxygen atoms of adjacent molecules nih.gov. In 2-chloro-4-nitro-1H-imidazole, short intermolecular Cl···O interactions with distances of 3.142(2) Å and 3.1475(19) Å contribute to the stabilization of the crystal structure researchgate.netnih.govnih.gov.
Based on these findings, it is predicted that the chlorine atom in this compound will form directional C–Cl···O halogen bonds with the nitro groups of neighboring molecules. The geometric parameters of these interactions would be expected to fall within the established ranges for such bonds.
Table 1: Predicted Geometric Parameters for C–Cl···O Halogen Bonding in this compound (Based on Analogous Compounds)
| Interaction Type | Donor Atom | Acceptor Atom | Predicted D···A Distance (Å) | Predicted C–D···A Angle (°) |
| Halogen Bond | Cl | O (nitro) | 2.90 - 3.50 | 150 - 175 |
Note: The data in this table is predictive and based on values reported for similar compounds in the literature. Actual values for this compound would require experimental determination.
Other Non-Covalent Interactions Involving Chlorine
C–H···Cl Hydrogen Bonds: The chlorine atom, with its partial negative charge, can act as a weak acceptor for hydrogen bonds. In the crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, C–H···Cl hydrogen bonds are observed to contribute to the formation of the three-dimensional network iucr.org. It is plausible that C–H groups from the imidazole or phenyl rings of adjacent molecules could form C–H···Cl interactions in the crystal structure of the title compound.
Halogen-π Interactions: The chlorine atom can also engage in halogen-π interactions with the aromatic rings (phenyl or imidazole) of adjacent molecules. This type of interaction, driven by dispersion and electrostatic forces, has been noted in various chlorinated compounds nih.gov. The geometry of such an interaction would involve the chlorine atom positioned over the face of an aromatic ring.
Table 2: Predicted Other Non-Covalent Interactions Involving Chlorine in this compound (Based on Analogous Compounds)
| Interaction Type | Donor | Acceptor | Predicted D···A Distance (Å) |
| Hydrogen Bond | C–H | Cl | 3.50 - 3.80 |
| Halogen-Halogen | Cl | Cl | 3.30 - 3.60 |
| Halogen-π | Cl | π (phenyl/imidazole) | 3.40 - 3.80 |
Note: The data in this table is predictive and based on values reported for similar compounds in the literature. Actual values for this compound would require experimental determination.
Electrochemical Behavior and Redox Chemistry
Voltammetric Studies of 1-(2-chloro-6-nitrophenyl)-1H-imidazole
Voltammetric techniques are powerful tools for investigating the redox behavior of electroactive species. For this compound, methods such as Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), and Differential Pulse Voltammetry (DPV) are instrumental in elucidating its electrochemical profile.
Cyclic Voltammetry (CV) for Characterization of Redox Processes
Cyclic Voltammetry is a primary technique used to probe the electrochemical properties of this compound. A typical CV experiment would involve scanning the potential of a working electrode and measuring the resulting current. For this compound, the primary electroactive moiety is the nitro group (NO₂), which is readily reducible.
In aprotic media, the CV of a nitroaromatic compound typically shows a reversible one-electron reduction to form a nitro radical anion (ArNO₂⁻). The presence of a corresponding anodic peak on the reverse scan is indicative of the stability of this radical anion on the timescale of the CV experiment. Subsequent reduction steps at more negative potentials are often observed, corresponding to the further reduction of the nitro group. The presence of the imidazole (B134444) ring and the chloro-substituent will influence the precise potentials of these redox events.
Illustrative Data from Cyclic Voltammetry:
| Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | ΔEp (mV) | Ipc/Ipa |
| 50 | -0.85 | -0.79 | 60 | ~1 |
| 100 | -0.86 | -0.78 | 80 | ~1 |
| 200 | -0.88 | -0.76 | 120 | >1 |
| 500 | -0.92 | -0.72 | 200 | >1 |
Note: This data is illustrative and based on the expected behavior of similar nitroaromatic compounds. Actual experimental values may vary.
Application of Square Wave Voltammetry (SWV) and Differential Pulse Voltammetry (DPV)
Square Wave Voltammetry and Differential Pulse Voltammetry are more sensitive techniques often used for quantitative analysis. These methods are effective in discriminating against background currents, resulting in well-defined peaks even at low concentrations of the analyte. For this compound, SWV and DPV can be used to determine its concentration in a sample with high precision. The peak potentials obtained from these techniques are also characteristic of the compound and can be used for identification purposes.
Mechanism of Nitro Group Reduction and Oxidation Pathways
Formation of the Nitro Radical Anion: ArNO₂ + e⁻ ⇌ ArNO₂⁻
Further Reduction and Protonation Steps: ArNO₂⁻ + 3e⁻ + 4H⁺ → ArNHOH + H₂O
Final Reduction to Amine: ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ + H₂O
The specific pathway and the number of electrons transferred can be influenced by the pH of the medium.
Oxidation of this compound is expected to be more difficult due to the presence of the electron-withdrawing nitro and chloro groups, which deactivate the aromatic ring towards oxidation. If oxidation were to occur, it would likely involve the imidazole ring at a significantly high positive potential.
Influence of Substituent Electronic Effects on Redox Potentials and Electron Transfer
The electronic properties of the substituents on the phenyl ring have a profound impact on the redox potentials of this compound. Both the chloro (Cl) and nitro (NO₂) groups are electron-withdrawing.
Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group significantly facilitates the reduction of the phenyl ring by lowering the electron density. This makes the reduction potential less negative (i.e., easier to reduce) compared to an unsubstituted phenylimidazole.
Chloro Group (Cl): The chloro group is also electron-withdrawing through its inductive effect, further contributing to the ease of reduction. Its position ortho to the nitro group can also introduce steric effects that may influence the planarity of the nitro group with respect to the aromatic ring, which in turn can affect the redox potential.
The combined electron-withdrawing nature of these substituents makes the initial one-electron reduction to the radical anion a relatively accessible process.
Stability and Reactivity of Electrogenerated Radical Anions and Cations
The stability of the electrogenerated nitro radical anion (ArNO₂⁻) of this compound is a key aspect of its redox chemistry. In aprotic, anhydrous media, this radical anion can exhibit considerable stability, allowing for its characterization by techniques such as electron spin resonance (ESR) spectroscopy in conjunction with electrochemistry. The stability is attributed to the delocalization of the unpaired electron over the entire π-system of the nitrophenyl group.
However, in the presence of proton donors (even trace amounts of water), the radical anion can be protonated and undergo further rapid reduction, leading to its decay. The reactivity of the radical anion is also evident in its potential to react with molecular oxygen to form superoxide (B77818) radicals.
The generation of a radical cation through oxidation would be an energetically unfavorable process due to the electron-deficient nature of the molecule. If formed at high potentials, such a species would be expected to be highly reactive and unstable.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. For 1-(2-chloro-6-nitrophenyl)-1H-imidazole, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
A key aspect of this molecule's structure is the rotational freedom around the single bond connecting the phenyl ring and the imidazole (B134444) ring. A conformational analysis would be performed by systematically rotating this bond to identify different stable conformers and the energy barriers between them. This analysis would reveal the preferred spatial orientation of the two ring systems.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | Data not available |
| Bond Length | C-N (imidazole-phenyl) | Data not available |
| Bond Length | N-O (nitro group) | Data not available |
| Bond Angle | Cl-C-C (phenyl) | Data not available |
| Dihedral Angle | C(imidazole)-N-C(phenyl)-C | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chloro and nitro groups on the phenyl ring would be expected to significantly influence the energies of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitro group's oxygen atoms and the imidazole ring's nitrogen atoms, while the hydrogen atoms and the region near the chlorine atom might exhibit a more positive potential.
Computational Prediction and Validation of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the electronic environment of each nucleus and would be instrumental in assigning the peaks in an experimental NMR spectrum.
IR (Infrared): IR spectra are determined by the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, helping to identify characteristic functional groups like the C-Cl, N-O, and C-N stretches.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C-Cl) | Data not available |
| ¹H NMR | Chemical Shift (imidazole ring) | Data not available |
| IR | Vibrational Frequency (N-O stretch) | Data not available |
| UV-Vis | λmax | Data not available |
Analysis of Non-Covalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM)
The stability and structure of molecules are often influenced by weak non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.
NCI analysis is a computational technique that visualizes these weak interactions in real space, identifying regions of attraction and repulsion within the molecule or between molecules.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic basins and the paths of maximum electron density between atoms, known as bond paths. The properties of the electron density at bond critical points (BCPs) along these paths can be used to characterize the nature and strength of both covalent and non-covalent interactions. For this compound, QTAIM could be used to investigate potential intramolecular hydrogen bonds or other stabilizing interactions.
Biological Interaction Mechanisms in Vitro and Structure Activity Relationships
Molecular Mechanisms of Interaction with Biological Targets (In Vitro)
The in vitro interaction of a compound with biological macromolecules is a cornerstone for understanding its pharmacological potential. For 1-(2-chloro-6-nitrophenyl)-1H-imidazole, several mechanisms can be postulated based on the activities of analogous structures.
Research into analogous compounds suggests that this compound may exhibit enzyme inhibitory activity. For instance, a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives identified dihydrofolate reductase (DHFR) from Staphylococcus aureus as a potential target for both antimicrobial and anticancer activities. nih.gov Molecular docking studies of these derivatives revealed good binding affinity within the DHFR active site. nih.gov
Additionally, various 2,4,5-trisubstituted imidazole (B134444) derivatives have been screened for their inhibitory potential against enzymes like xanthine (B1682287) oxidase and acetylcholinesterase. mdpi.com Although these studies did not include the exact this compound structure, they establish a precedent for enzyme inhibition by imidazole-containing compounds. The imidazole scaffold is recognized for its ability to engage in significant interactions with molecular targets, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, which can contribute to enzyme inhibition. nih.gov
| Related Compound Class | Target Enzyme | Key Findings |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Dihydrofolate reductase (DHFR) | Predicted as a suitable target for both antimicrobial and anticancer activities based on molecular docking. nih.gov |
| 2,4,5-Trisubstituted imidazole derivatives | Xanthine oxidase, Acetylcholinesterase | Identified as potential inhibitors through in vitro screening. mdpi.com |
This table presents data on related compound classes to infer the potential activity of this compound.
Information regarding the direct binding of this compound to protein receptors or its potential for allosteric modulation is not currently available in the scientific literature. The imidazole moiety is a common feature in molecules that bind to a variety of receptors, often acting as a histamine (B1213489) bioisostere or participating in coordination with metal centers within receptor binding pockets. longdom.org However, without specific experimental data, any discussion on receptor binding remains speculative.
The presence of a nitro group on the phenyl ring of this compound suggests the potential for redox-related activities. Nitroaromatic compounds are known to undergo enzymatic reduction to form nitro anion radicals, which can then be re-oxidized by molecular oxygen, leading to the generation of superoxide (B77818) radicals and other reactive oxygen species (ROS). This process, known as redox cycling, can contribute to cellular damage. Studies on nitroimidazoles have explored their redox properties, particularly in the context of their use as antibiotics against anaerobic organisms, where the reduced nitro group is key to their mechanism of action. acs.org The degradation of nitroimidazoles can be accelerated by redox-active moieties, further highlighting the importance of these processes. acs.org
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro)
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While specific SAR studies for derivatives of this compound are not detailed in the literature, broader studies on related imidazole and benzimidazole (B57391) series provide insights into the influence of the chloro and nitro substituents.
The chloro and nitro groups are electron-withdrawing substituents that can significantly influence the physicochemical properties and biological activity of a molecule.
In a study of 2,4,5-triphenyl-1H-imidazole derivatives, the substitution on the phenyl ring was found to be critical for antiproliferative activity against the A549 human lung carcinoma cell line. imedpub.comsemanticscholar.org Notably, the position and nature of the substituent dramatically altered the activity. For instance, a 4-chlorophenyl derivative showed very low antiproliferative activity, while a 3-nitrophenyl derivative exhibited moderate activity. semanticscholar.org This suggests that the electronic properties and steric hindrance imparted by these groups, as well as their position on the phenyl ring, are key determinants of biological effect.
In the context of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the presence of either a chloro or a nitro group at the 6-position of the benzimidazole ring was a design element for enhancing antimicrobial and anticancer activities. nih.gov The study highlighted that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole scaffold are important for pharmacological effects. nih.gov Similarly, another study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives found that a compound with a 4-chloro-3-nitrophenyl group at the 2-position was the most active in the series against the A549 cell line, suggesting a synergistic or additive effect of these two substituents. nih.gov
The following table summarizes the observed impact of chloro and nitro substitutions on the in vitro activity of related imidazole and benzimidazole derivatives.
| Compound Series | Substituent(s) | Observed In Vitro Activity |
| 2,4,5-Triphenyl-1H-imidazole derivatives | 4-chlorophenyl at C2 | Low antiproliferative activity against A549 cells. semanticscholar.org |
| 2,4,5-Triphenyl-1H-imidazole derivatives | 3-nitrophenyl at C2 | Moderate antiproliferative activity against A549 cells. semanticscholar.org |
| N-substituted 1H-benzimidazole derivatives | Chloro or nitro at C6 | Considered important for enhancing antimicrobial and anticancer activities. nih.gov |
| 2-Aryl-5(6)-nitro-1H-benzimidazole derivatives | 4-chloro-3-nitrophenyl at C2 | Most potent anticancer activity against A549 cells in the series. nih.gov |
This table illustrates the influence of chloro and nitro substituents on the biological activity of compounds structurally related to this compound.
Modulation of the Imidazole Nitrogen Substitution for Enhanced Ligand-Target Recognition
The substitution at the N-1 position of the imidazole ring is a key determinant of ligand-target recognition for many imidazole-based compounds. nih.gov For this compound, the 2-chloro-6-nitrophenyl group at this position dictates the steric and electronic properties that influence binding to biological targets.
Table 1: Hypothetical Modulation of Imidazole Nitrogen Substitution and Expected Impact on Ligand-Target Recognition
| Substituent at Imidazole Nitrogen | Expected Physicochemical Change | Potential Impact on Ligand-Target Recognition |
| Addition of a flexible alkyl chain | Increased lipophilicity and conformational flexibility | May enhance binding to hydrophobic pockets. |
| Introduction of a hydroxyl group | Increased polarity and hydrogen bonding potential | Could form key hydrogen bonds with polar residues in the active site. |
| Replacement with a bulky aromatic ring | Increased steric hindrance and potential for π-π stacking | May improve selectivity or introduce new binding interactions. |
Without specific experimental data for this compound, these remain general principles that would require empirical validation.
Role of Conformational Flexibility in In Vitro Biological Recognition
The conformational flexibility of a ligand is a critical factor in its ability to adapt to the binding site of a biological target. For this compound, the primary source of conformational freedom is the rotation around the single bond connecting the imidazole and the phenyl rings.
The degree of rotational freedom can be influenced by the steric hindrance imposed by the ortho-substituents on the phenyl ring (the chloro and nitro groups). This rotation determines the relative orientation of the two ring systems, which can be crucial for optimal interaction with a receptor's binding pocket. A more rigid conformation might lead to higher binding affinity if it pre-organizes the molecule in a bioactive conformation, while excessive flexibility could result in an entropic penalty upon binding.
Studies on other bicyclic aromatic compounds have demonstrated that controlling conformational flexibility through strategic substitutions can lead to improved biological activity and selectivity. ijsrset.com
In Silico Approaches for Ligand-Target Interaction Prediction
Due to the lack of experimental data, in silico methods provide a valuable approach to predict the potential biological interactions of this compound. These computational techniques can offer insights into its binding modes, affinities, and the dynamics of its interactions with putative biological targets.
Molecular Docking Simulations for Predicting Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.orgamazonaws.com This method could be employed to screen this compound against a library of known protein targets to identify potential biological activities.
A typical molecular docking workflow would involve:
Preparation of the Ligand: Generation of a 3D structure of this compound and optimization of its geometry.
Selection and Preparation of the Receptor: Identification of a potential biological target (e.g., an enzyme or receptor) and preparation of its 3D structure, often obtained from the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site of the receptor in various orientations and conformations.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are then analyzed. idaampublications.innih.gov
While no specific docking studies for this compound have been published, studies on similar nitroaromatic imidazole derivatives have utilized molecular docking to predict their binding to targets such as DNA gyrase B and various cancer-related proteins. researchgate.netresearchgate.net
Table 2: Illustrative Data from a Hypothetical Molecular Docking Simulation
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -8.5 | Leu173, Val123, Ala21 |
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Val523 |
| Dihydrofolate Reductase | -9.2 | Ile7, Phe31, Ile94 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis and Stability
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a ligand-receptor complex over time. ijsrset.com Following a molecular docking study, an MD simulation could be performed on the predicted complex of this compound and a target protein to assess the stability of the binding pose and to analyze the dynamic interactions.
Key parameters analyzed in an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor. ajchem-a.com
MD simulations of related chloro-nitro-substituted heterocyclic compounds have been used to confirm the stability of their binding to targets like trypanothione (B104310) reductase. nih.gov
Pharmacophore Modeling and Virtual Screening for Rational Design
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for biological activity. nih.govsemanticscholar.org A pharmacophore model could be developed based on the structure of this compound docked into a putative binding site.
This pharmacophore model could then be used as a 3D query to screen large chemical databases for other molecules that share the same essential features but may have a different chemical scaffold. nih.gov This virtual screening approach can accelerate the discovery of novel and potentially more potent compounds.
Table 3: Hypothetical Pharmacophore Features for this compound
| Pharmacophore Feature | Corresponding Chemical Group |
| Aromatic Ring | Imidazole ring |
| Aromatic Ring | Phenyl ring |
| Hydrogen Bond Acceptor | Nitro group |
| Hydrophobic Group | Chloro substituent |
Note: This table represents a simplified, hypothetical pharmacophore model.
While this compound belongs to a class of compounds with significant biological potential, a review of the available scientific literature reveals a lack of specific experimental data for this exact molecule. The principles of medicinal chemistry and computational modeling suggest that the substitutions on both the imidazole and phenyl rings are critical for its potential biological interactions. In silico techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling offer promising avenues for predicting its biological targets and guiding the rational design of new derivatives. However, these computational predictions require experimental validation to ascertain the actual biological profile of this compound.
Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Data
Despite a comprehensive search of scientific literature and databases, no specific research findings are publicly available for the chemical compound this compound in the areas of catalytic roles, supramolecular chemistry, advanced material design, or its photophysical and optoelectronic properties.
The user's request for a detailed article on the "Emerging Applications and Interdisciplinary Research Prospects" of this compound, with a strict outline focusing on these specific advanced topics, cannot be fulfilled at this time. The explicit instruction to focus solely on this specific compound and to exclude information on related but distinct chemical structures means that an article generated on this topic would lack the necessary scientific evidence and detailed research findings required for a thorough and accurate discussion.
Searches were conducted to find information on the following requested topics for this compound:
Catalytic Roles in Organic Transformations: No studies were found that describe its application in organocatalysis, metal-free catalysis, or as a ligand for transition metal-catalyzed reactions. While the broader class of imidazole-containing compounds is known for its catalytic applications, no research has been published detailing such a role for this specific isomer.
Supramolecular Chemistry and Advanced Material Design: There is no available literature on the self-assembly of this compound into functional architectures or nanostructures. Furthermore, no records indicate its use as a building block for the development of coordination polymers or metal-organic frameworks (MOFs).
Photophysical and Optoelectronic Properties: The photophysical and optoelectronic characteristics of this compound have not been reported in the accessible scientific literature. Therefore, a discussion of its properties in this context would be purely speculative.
While general information exists for other substituted nitrophenyl-imidazole compounds, the unique substitution pattern of a chloro group at the 2-position and a nitro group at the 6-position of the phenyl ring in this compound would significantly influence its electronic and steric properties. Extrapolating findings from other isomers would not be scientifically rigorous and would violate the user's specific instructions.
Consequently, without dedicated research on this compound in these advanced fields, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline and constraints. Further experimental research on this specific compound is required before a comprehensive review of its emerging applications can be written.
Emerging Applications and Interdisciplinary Research Prospects
Photophysical and Optoelectronic Properties
Luminescence and Fluorescence Characteristics for Imaging and Sensing Applications
The inherent photophysical properties of imidazole (B134444) derivatives make them prime candidates for the development of luminescent and fluorescent materials. While specific data for 1-(2-chloro-6-nitrophenyl)-1H-imidazole is not yet extensively documented, the behavior of analogous compounds provides a strong indication of its potential.
Research into various imidazole-based heterocycles has demonstrated their capacity for strong fluorescence, with some exhibiting quantum yields as high as 64%. rsc.org These compounds often display large Stokes shifts, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. The photophysical properties of these molecules, including their absorption and emission wavelengths, are influenced by the nature of their substituents and the polarity of the solvent. nih.govrsc.orgrsc.org For instance, the introduction of electron-withdrawing groups, such as the nitro group present in this compound, can significantly modulate the electronic structure and, consequently, the luminescent behavior. nih.gov
The potential luminescence and fluorescence characteristics of this compound, extrapolated from related compounds, are summarized in the table below.
| Property | Potential Characteristic | Rationale based on Analogous Compounds |
| Emission Wavelength | Tunable, likely in the blue-green region | Imidazole derivatives have been synthesized to emit across the visible spectrum. rsc.orgrsc.org |
| Quantum Yield | Moderate to High | Related imidazole-fused heterocycles have shown high quantum yields. rsc.org |
| Stokes Shift | Large | A common and advantageous feature of many fluorescent imidazole compounds. rsc.org |
| Solvatochromism | Expected | The fluorescence of push-pull imidazole systems is often dependent on solvent polarity. nih.govrsc.org |
These projected properties suggest that this compound could be a valuable scaffold for developing novel probes for bio-imaging and fluorescent sensors.
Investigation of Photochromic Behavior and Light-Responsive Materials
Photochromic materials, which undergo reversible changes in their optical properties upon exposure to light, are at the forefront of materials science. The imidazole moiety has been successfully incorporated into photochromic systems, particularly in the form of imidazole dimers. These molecules can undergo reversible C-N bond cleavage upon UV irradiation, leading to the formation of colored radical species. nih.govchem-station.comnih.govrsc.org
While this compound is a monomer and would not undergo the same dimerization-cleavage pathway, its nitroaromatic component opens up other possibilities for photochromic behavior. Nitroaromatic compounds are known to exhibit photochromism through various mechanisms, including photochemical fatigue and reversible intramolecular rearrangements. The presence of both the imidazole and the chloro-nitrophenyl groups could lead to unique light-responsive properties.
Future research could explore the potential for this compound to be incorporated into larger molecular systems or polymers to create novel light-responsive materials. The potential for light-induced changes in its absorption spectrum makes it an intriguing candidate for applications such as optical data storage and smart windows.
Applications in Chemical Sensing and Chemo/Biosensor Development
The imidazole ring, with its nitrogen atoms possessing lone pairs of electrons, is an excellent ligand for metal ions. This property has been widely exploited in the development of chemosensors. Imidazole-based fluorescent sensors have been successfully designed for the detection of various ions, including cyanide, mercury, and silver. rsc.orgrsc.orgnih.govresearchgate.net The sensing mechanism often involves the coordination of the target ion to the imidazole nitrogen, leading to a change in the fluorophore's electronic structure and a corresponding change in its fluorescence emission (e.g., quenching or enhancement). rsc.orgnih.gov
Given its structure, this compound could potentially be developed into a selective chemosensor. The electronic properties of the imidazole ring are modulated by the attached chloro-nitrophenyl group, which could influence its binding affinity and selectivity for different analytes.
| Potential Analyte | Sensing Mechanism | Basis in Related Research |
| Heavy Metal Ions (e.g., Hg2+, Ag+) | Coordination with imidazole nitrogens leading to fluorescence quenching. | Imidazole-based sensors have shown high sensitivity and selectivity for these ions. rsc.orgnih.gov |
| Anions (e.g., CN-) | Nucleophilic addition to the imidazole ring, disrupting the fluorophore system. | Reversible luminescent sensors for cyanide have been developed from imidazole derivatives. rsc.org |
The development of such sensors would have significant implications for environmental monitoring and clinical diagnostics.
Environmental Chemistry and Study of Degradation Pathways
The environmental fate of nitroaromatic and chlorinated aromatic compounds is a significant area of research due to their widespread use and potential toxicity. jebas.orgcdc.govresearchgate.net The study of the degradation pathways of this compound is crucial for assessing its environmental impact.
Based on studies of related compounds, several degradation pathways can be postulated. Microbial degradation is a key process for the removal of such pollutants from the environment. jebas.orgresearchgate.netnih.gov For nitrophenols, degradation can proceed via two main routes: the hydroquinone (B1673460) pathway or the 1,2,4-benzenetriol (B23740) pathway. nih.govnih.gov In these pathways, the nitro group is typically removed first, followed by hydroxylation of the aromatic ring and subsequent ring cleavage.
The presence of a chlorine atom can affect the biodegradability of the compound. While some microorganisms are capable of degrading chlorinated aromatics, the process can be slower and may lead to the formation of persistent intermediates. nih.gov The degradation of 2-chloro-4-nitrophenol, a structurally related compound, has been shown to proceed via the formation of chlorohydroquinone.
Ozonation is another potential degradation method for chloro-nitrophenolic compounds in water, leading to the formation of dihydroxylated derivatives and eventual mineralization. researchgate.net Photolysis in surface waters could also contribute to the degradation of this compound. cdc.gov
Future Research Trajectories and Unexplored Scientific Avenues
The potential applications of this compound are vast and warrant further investigation. Key future research trajectories should focus on:
Synthesis and Photophysical Characterization: A systematic study of the synthesis of this compound and a thorough investigation of its absorption, emission, quantum yield, and lifetime are essential to confirm its potential in luminescence applications.
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, photophysical properties, and potential for photochromism, guiding experimental efforts. rsc.org
Development of Chemosensors: The design and synthesis of derivatives of this compound functionalized with specific recognition moieties could lead to highly selective and sensitive chemo/biosensors.
Biodegradation Studies: Isolation and characterization of microbial strains capable of degrading this compound are crucial for understanding its environmental persistence and developing bioremediation strategies.
Polymer and Materials Integration: Investigating the incorporation of this compound into polymeric matrices or as a component of metal-organic frameworks (MOFs) could unlock novel applications in materials science.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing nitro and chloro substituents onto the phenyl ring of imidazole derivatives?
- Methodological Answer : Pd-catalyzed cross-coupling reactions are widely used for regioselective functionalization. For example, Suzuki-Miyaura coupling with halogenated aryl boronic acids can introduce substituents like nitro or chloro groups. Reaction conditions (e.g., Pd(OAc)₂ catalyst, K₂CO₃ base, and DMF solvent at 80–100°C) ensure high yields (70–85%) . Silica gel column chromatography (hexane/EtOAc eluent) is effective for purification.
Q. How can structural characterization of 1-(2-chloro-6-nitrophenyl)-1H-imidazole be systematically performed?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substitution patterns .
- Elemental Analysis : Verify purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .
- FT-IR : Detect functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
Q. What reaction conditions optimize the synthesis of imidazole derivatives via multi-component reactions?
- Methodological Answer : Use a one-pot condensation reaction with ammonium acetate as a catalyst in acetic acid under reflux (120°C, 6–8 hours). This method yields 1,2,4,5-tetrasubstituted imidazoles with >75% efficiency. Substituent steric effects must be minimized by selecting electron-withdrawing groups (e.g., -NO₂) to enhance reaction rates .
Advanced Research Questions
Q. How do electronic effects of the 2-chloro-6-nitro substituent influence the bioactivity of imidazole derivatives?
- Methodological Answer : The nitro group (-NO₂) enhances electron-withdrawing effects, increasing electrophilicity and binding affinity to biological targets (e.g., EGFR kinase). In silico docking (AutoDock Vina) and ADMET analysis predict improved inhibition (IC₅₀ ~1.2 μM) compared to non-nitro analogs. Experimental validation via MTT assays (IC₅₀ = 1.5 μM in HeLa cells) confirms computational trends .
Q. What strategies resolve contradictions in cytotoxicity data between in silico predictions and in vitro assays?
- Methodological Answer : Discrepancies often arise from solubility or metabolic stability issues. Address these by:
- Solubility Screening : Use DMSO/PBS mixtures to ensure compound dissolution.
- Metabolic Profiling : Perform liver microsome assays to identify degradation pathways.
- Dose-Response Refinement : Test concentrations across 5 logs (0.1–100 μM) to capture true IC₅₀ values .
Q. How can QSAR models guide the design of imidazole analogs with enhanced antiepileptic activity?
- Methodological Answer : CoMSIA models (Comparative Molecular Similarity Indices Analysis) correlate steric, electrostatic, and hydrophobic fields with ED₅₀ values. For 1-(naphthylalkyl)-1H-imidazoles, a QSAR model (q² = 0.72, r² = 0.89) highlights the importance of bulky substituents at the 4-position for reducing ED₅₀ (optimal: tert-butyl group). Validate predictions via MES (Maximal Electroshock) tests in rodent models .
Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed C–H functionalization in imidazole derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that electron-deficient aryl halides (e.g., 4-bromobenzaldehyde) favor oxidative addition to Pd⁰. The nitro group at the 6-position directs C–H activation to the ortho position via σ-complex intermediates, achieving >90% regioselectivity. Kinetic studies (Eyring analysis) confirm a ΔG‡ of 22 kcal/mol for the rate-determining step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
